(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol is an organic compound with the molecular formula C9H13BrN2O and a molecular weight of 245.12 g/mol . This compound features a pyrazole ring substituted with a bromine atom and a cyclopentyl group, along with a methanol group attached to the pyrazole ring. It is a versatile compound used in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol typically involves the reaction of 4-bromo-1H-pyrazole with cyclopentylmagnesium bromide, followed by the addition of formaldehyde to introduce the methanol group . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent unwanted side reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)carboxylic acid, while reduction of the bromine atom produces 1-cyclopentyl-1H-pyrazol-5-ylmethanol.
Scientific Research Applications
(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the cyclopentyl group contribute to the compound’s binding affinity and selectivity towards these targets. The methanol group can participate in hydrogen bonding, enhancing the compound’s stability and activity in biological systems .
Comparison with Similar Compounds
(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol can be compared with other similar compounds, such as:
4-Bromo-1H-pyrazole: Lacks the cyclopentyl and methanol groups, making it less versatile in certain applications.
1-Cyclopentyl-1H-pyrazol-5-ylmethanol: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
4-Bromo-1-cyclopentyl-1H-pyrazole: Lacks the methanol group, limiting its potential for oxidation and hydrogen bonding interactions.
The presence of the bromine atom, cyclopentyl group, and methanol group in this compound makes it a unique and valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(4-bromo-2-cyclopentylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c10-8-5-11-12(9(8)6-13)7-3-1-2-4-7/h5,7,13H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGLFNNWOVKWPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.